

# inter-laboratory comparison of 3-MCPD dilinoleate measurements

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## Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol  
dilinoleate

Cat. No.: B15601859

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An Inter-laboratory Comparison of 3-Monochloropropane-1,2-diol (3-MCPD) Ester Measurements in Edible Oils

This guide provides a comparative overview of analytical methodologies for the determination of 3-MCPD esters in edible oils, supported by data from a significant inter-laboratory study. The content is intended for researchers, scientists, and professionals in food safety and quality control.

## Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in various foods, particularly in refined edible oils and fats.[\[1\]](#)[\[2\]](#) [\[3\]](#) These compounds are formed at high temperatures during the refining process, specifically during the deodorization step.[\[1\]](#) Due to the classification of 3-MCPD as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), monitoring their levels in foodstuffs is of high importance for consumer safety.[\[3\]](#)

This guide focuses on the analytical challenges and the comparability of results among laboratories. A key reference for this is the proficiency test on the determination of 3-MCPD esters in edible oil organized by the Institute for Reference Materials and Measurements (IRMM) of the European Commission's Joint Research Centre (JRC).[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Inter-laboratory Comparison Data

A major proficiency test was conducted to assess the capabilities of various laboratories in determining the 3-MCPD ester content in edible oils.[\[1\]](#)[\[4\]](#)[\[5\]](#) The study involved 41 laboratories from 11 EU Member States, Switzerland, and Macedonia, with 34 laboratories reporting results.[\[1\]](#)[\[4\]](#) Participants used their in-house analysis methods, which provided a valuable insight into the performance of different analytical approaches.[\[1\]](#)[\[4\]](#)

The performance of the laboratories was evaluated using z-scores, with a  $|z| \leq 2$  being considered satisfactory.[\[1\]](#)

Table 1: Summary of the JRC IRMM Proficiency Test on 3-MCPD Esters in Edible Oil

Test Material	Number of Participants Reporting	Assigned Value (mg/kg)	Satisfactory Performance ( $ z  \leq 2$ )	Key Findings	:---	:---	:---	:---	Contaminated Palm Oil	34	
Determined by isotope dilution GC-MS/MS	56%	A strong positive bias was observed for some analytical procedures, likely due to the conversion of glycidyl esters to 3-MCPD. <a href="#">[1]</a> <a href="#">[2]</a>		Spiked Extra Virgin Olive Oil	34	Derived from gravimetical preparation	85%	Better performance was observed for the spiked sample, with no significant method-dependent differences. <a href="#">[1]</a>			

## Experimental Protocols of Key Analytical Methods

The analysis of 3-MCPD esters in edible oils is primarily performed using indirect methods, which involve the cleavage of the esters to free 3-MCPD prior to quantification.[\[3\]](#) Several official methods are available and were implicitly part of the inter-laboratory comparison as laboratories used their own in-house procedures, many of which are based on these standard methods.

### AOCS Official Method Cd 29a-13 (Acid Transesterification)

This method, also known as the "Unilever method," is based on the acid-catalyzed transesterification of the 3-MCPD esters.[\[6\]](#)

- Sample Preparation: A known amount of the oil sample is weighed and dissolved in a suitable solvent. An isotopically labeled internal standard (e.g., 3-MCPD-d5) is added.

- Conversion of Glycidyl Esters: Glycidyl esters are converted to 3-monobromopropanediol (3-MBPD) monoesters using an acidic solution containing a bromide salt.[7]
- Transesterification: The 3-MCPD esters and 3-MBPD esters are converted to their free forms (3-MCPD and 3-MBPD) using an acidic methanolic solution. This reaction typically takes place over a long incubation period (e.g., 16 hours).[7]
- Extraction: The fatty acid methyl esters (FAMEs) generated during the reaction are removed by liquid-liquid extraction.
- Derivatization: The free 3-MCPD and 3-MBPD in the aqueous layer are derivatized with phenylboronic acid (PBA).[7]
- GC-MS Analysis: The derivatized products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is performed using the isotopic dilution approach.[7]

## AOCS Official Method Cd 29c-13 (Alkaline Transesterification)

This method, also referred to as the "DGF method," is a faster procedure based on alkaline-catalyzed transesterification.[6][8]

- Sample Preparation and Internal Standard Spiking: Similar to the acid transesterification method, a weighed oil sample is spiked with an internal standard.
- Transesterification: The sample is subjected to a rapid transesterification with a sodium methoxide solution. This releases 3-MCPD and glycidol from their respective esters.
- Conversion and Derivatization: The reaction is stopped, and the pH is adjusted. Glycidol is converted to 3-MCPD. The total 3-MCPD is then derivatized with PBA.
- GC-MS Analysis: The derivatized 3-MCPD is analyzed by GC-MS. This method requires a parallel analysis of a second sample without the conversion of glycidol to determine the initial 3-MCPD ester content. The glycidyl ester content is then calculated by difference.[8]

## Visualizations

# Experimental Workflow for Indirect Analysis of 3-MCPD Esters

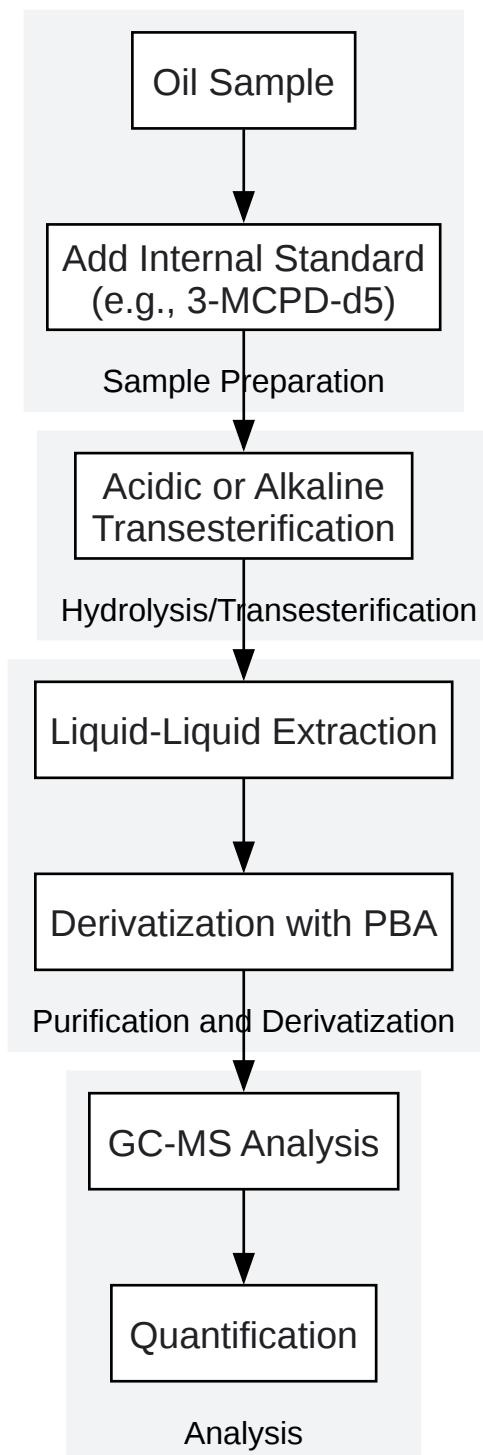


Figure 1: General workflow for the indirect analysis of 3-MCPD esters.

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Caption: General workflow for the indirect analysis of 3-MCPD esters.

## Toxicological Pathway of 3-MCPD

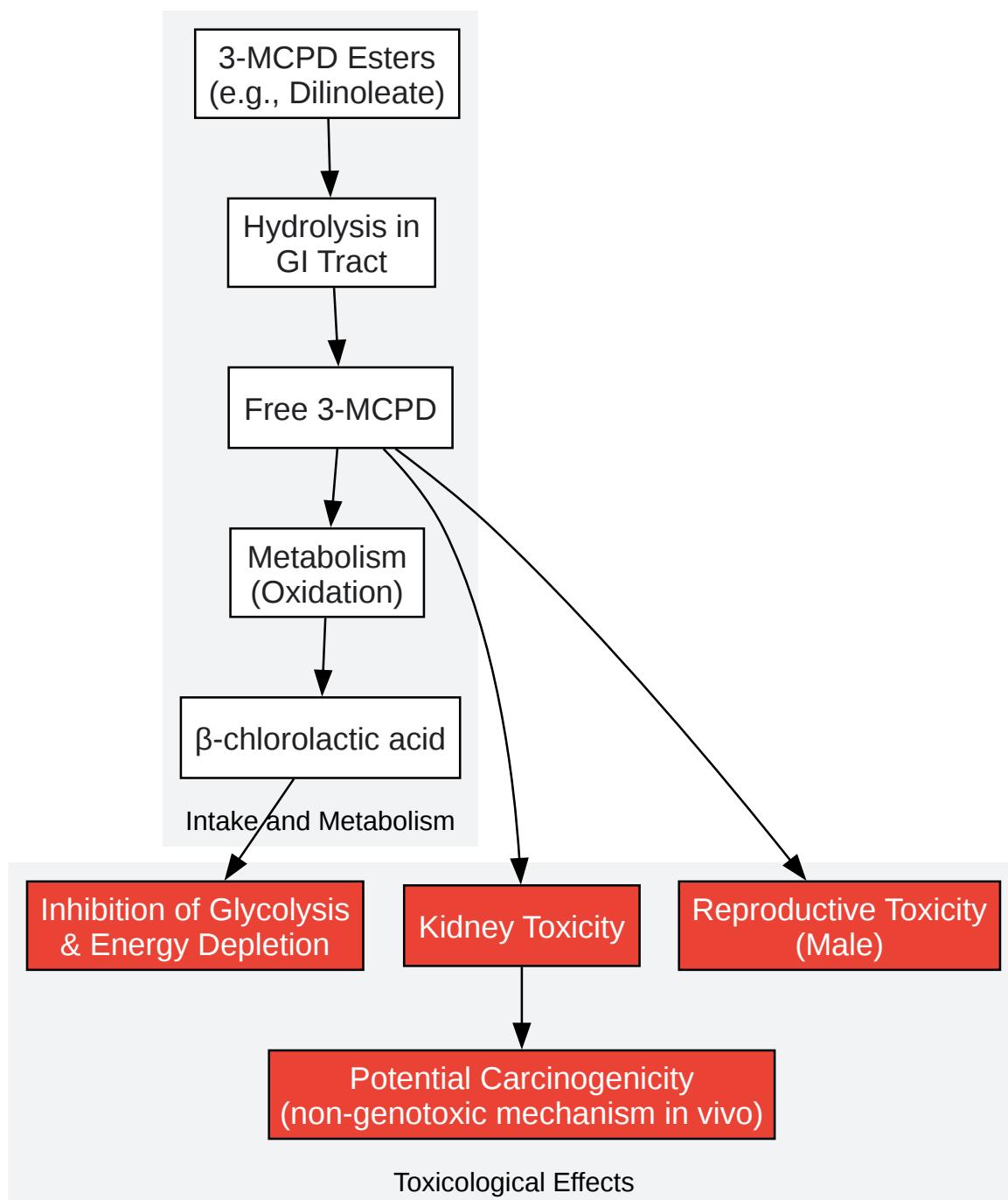


Figure 2: Simplified metabolic pathway and toxicological targets of 3-MCPD.

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